

Long-term effects and toxicity of GAL-021 sulfate in vivo

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Compound of Interest		
Compound Name:	GAL-021 sulfate	
Cat. No.:	B8455544	Get Quote

GAL-021 Sulfate: Technical Support Center

Disclaimer: This document summarizes publicly available preclinical and early-phase clinical data on **GAL-021 sulfate**. Notably, there is a significant lack of published long-term in vivo toxicity studies. The information provided primarily pertains to the acute effects of the compound. Researchers should exercise caution and conduct their own comprehensive safety assessments for any long-term experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for GAL-021 sulfate?

A1: **GAL-021 sulfate** is a potent blocker of the large-conductance calcium-activated potassium (BKCa) channels (also known as KCa1.1 channels).[1][2] It acts peripherally on the carotid bodies, which are key chemosensors for oxygen levels in the blood.[3] By inhibiting BKCa channels in the glomus cells of the carotid body, GAL-021 increases carotid body signaling to the brainstem, which in turn stimulates respiratory drive, leading to an increase in minute ventilation.[3][4]

Q2: What are the reported short-term in vivo effects of **GAL-021 sulfate**?

A2: In preclinical models (rats, mice, and non-human primates) and in human volunteers, intravenously administered GAL-021 has been shown to:



- Stimulate ventilation and reverse respiratory depression induced by opioids (e.g., morphine, alfentanil), benzodiazepines (e.g., midazolam), and anesthetics (e.g., isoflurane, propofol).[3]
- Increase respiratory rate and tidal volume.[5]
- Produce a modest increase in heart rate without significantly altering mean arterial pressure.
- Crucially, it does not appear to compromise opioid-induced analgesia.[5][6]

Q3: What is the known toxicity profile of **GAL-021 sulfate**?

A3: Based on available short-term human studies, GAL-021 is generally well-tolerated.[7] The most common adverse events reported are a mild-to-moderate burning sensation at the infusion site and sensations of sweating and warmth.[8] No clinically significant changes in vital signs or clinical chemistries were noted in these studies.[7] It is important to note that GAL-021 was designed to lack the fluorinated piperazine ring present in the earlier compound almitrine, which was associated with neuronal and muscular toxicity (weight loss and neuropathy in rats).

[3] A Material Safety Data Sheet (MSDS) indicates that no component of **GAL-021 sulfate** is classified as a carcinogen by IARC, ACGIH, NTP, or OSHA at a concentration of 0.1% or greater; however, this does not substitute for dedicated long-term carcinogenicity studies.[9]

Q4: Are there any data on the long-term effects or toxicity of **GAL-021 sulfate**?

A4: As of the latest review of publicly available scientific literature, there is no published data on the long-term in vivo effects or chronic toxicity of **GAL-021 sulfate**. All available studies focus on acute, short-term administration.

Q5: What are the pharmacokinetic properties of **GAL-021 sulfate**?

A5: In a first-in-human study, after intravenous infusion, the drug concentration rose rapidly. It exhibited a biphasic elimination with an initial distribution half-life of approximately 30 minutes and a longer terminal half-life of 5.6 hours, consistent with its development for acute care settings.[7][8]

Troubleshooting Guide for In Vivo Experiments

Troubleshooting & Optimization

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Issue	Potential Cause	Troubleshooting Steps
Lack of respiratory stimulation	Improper dosage or administration route.	Verify the correct dosage based on the animal model and published literature. Ensure the intravenous administration is patent and the full dose is delivered.
Animal model insensitivity.	The ventilatory stimulation effect is attenuated in mice lacking the pore-forming α-subunit of the KCa1.1 channel. [1] Confirm the genetic background of the animal model. The effect is also diminished by carotid sinus nerve transection.[4]	
Compromised brainstem function.	GAL-021's mechanism requires a functional brainstem to elicit a respiratory response. [3] If using a model with severe central nervous system depression, the efficacy of GAL-021 may be limited.	
Animal exhibits signs of distress at the infusion site	Known side effect.	A burning sensation at the infusion site has been reported in human studies.[8] Consider diluting the compound further (if vehicle permits) or slowing the infusion rate. Monitor the site for any signs of inflammation or injury.
Unexpected cardiovascular effects	Off-target effects at high concentrations.	While generally showing minimal hemodynamic effects at therapeutic doses, monitor heart rate and blood pressure



closely, especially during doseescalation studies. A modest increase in heart rate has been reported.[1] At higher concentrations (100µM), a related compound (GAL-160) showed some inhibition of other potassium channels.[4]

Data Presentation

Table 1: Summary of In Vitro and In Vivo Findings for GAL-021

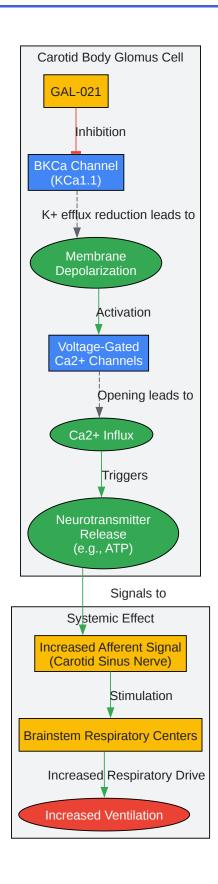
Parameter	Finding	Model System	Reference
Mechanism of Action	BKCa (KCa1.1) channel blocker	In vitro electrophysiology (GH3 cells)	[1]
IC50 for IK(Ca)	2.33 μΜ	Pituitary tumor (GH3) cells	[6]
IC50 for M-type K+	3.75 μΜ	Pituitary tumor (GH3) cells	[6]
Primary In Vivo Effect	Attenuation of opioid- induced respiratory depression	Rats, mice, non- human primates	[1]
Human Dose (Phase 1)	IV infusions of 0.1– 0.96 mg/kg/h for 1h	Healthy volunteers	[7]
Pharmacokinetics (Human)	Distribution t1/2: ~30 min; Terminal t1/2: 5.6 h	Healthy volunteers	[7][8]
Reported Adverse Events	Mild/moderate infusion site burning, feeling warm	Healthy volunteers	[8]



Experimental Protocols & Visualizations Signaling Pathway of GAL-021 in Carotid Body Glomus Cells

The following diagram illustrates the proposed mechanism of action for GAL-021 at the cellular level within the carotid body.





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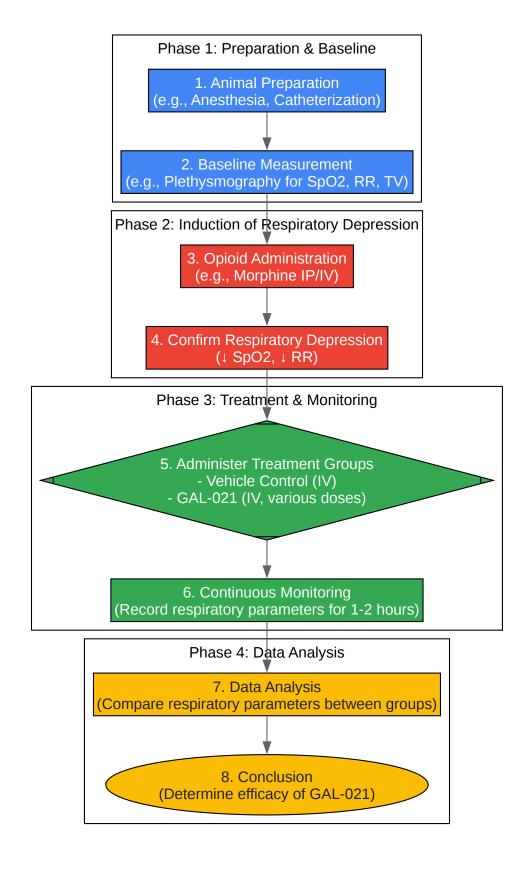
Caption: Mechanism of GAL-021 action in stimulating respiration.



Experimental Workflow: Assessing GAL-021 Efficacy in an Opioid-Induced Respiratory Depression Model

This diagram outlines a typical experimental workflow for evaluating the efficacy of GAL-021 in a preclinical rodent model.





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Caption: Workflow for in vivo testing of GAL-021.



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